

An In-Depth Technical Guide to 1-Phenylpropan-1-amine (α -Ethylbenzylamine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Phenylpropan-1-amine*

Cat. No.: *B1219004*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-phenylpropan-1-amine**, also known by its common name α -ethylbenzylamine. Its IUPAC name is **1-phenylpropan-1-amine**.
[1][2] This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its applications, particularly in the context of drug development and as a chiral resolving agent. Furthermore, this guide presents available quantitative data, including spectroscopic analyses, and discusses the potential pharmacological activities and mechanisms of action based on structurally related compounds.

Chemical and Physical Properties

1-Phenylpropan-1-amine is a primary amino compound.[1][2] It is a clear liquid under standard conditions and possesses a characteristic amine odor.[3][4] The compound is soluble in organic solvents like alcohol and ether but has limited solubility in water.[4]

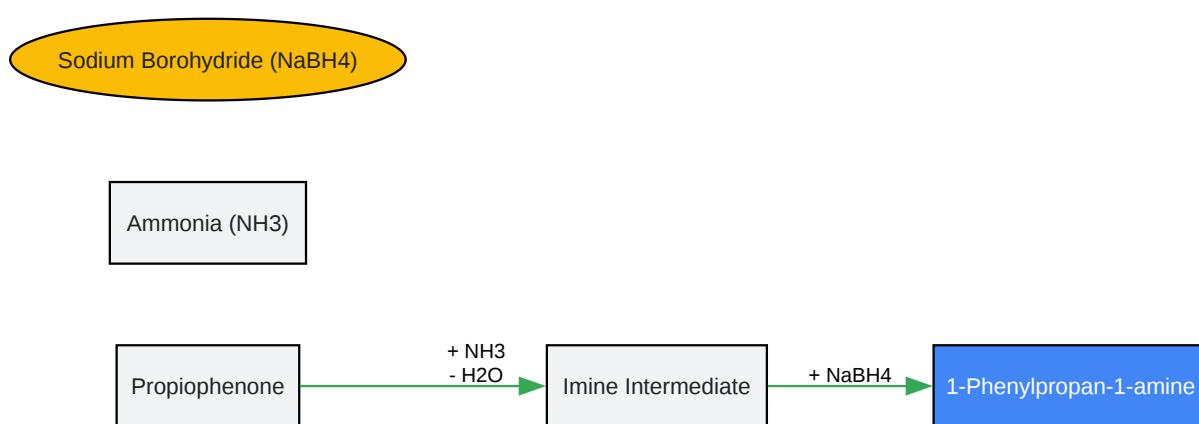
Table 1: Physicochemical Properties of **1-Phenylpropan-1-amine**

Property	Value	Reference
IUPAC Name	1-phenylpropan-1-amine	[1] [2]
Common Name	α -Ethylbenzylamine	[2]
CAS Number	2941-20-0	[1]
Molecular Formula	C ₉ H ₁₃ N	[1] [3]
Molecular Weight	135.21 g/mol	[1] [3]
Boiling Point	203.9 °C at 760 mmHg	[2]
Density	0.938 g/mL at 25 °C	[4]
pKa (predicted)	9.34 ± 0.10	[2]
Water Solubility	3.4 g/L at 25 °C	[2]
Refractive Index (n _{20/D})	1.519	[4]

Synthesis of 1-Phenylpropan-1-amine

The synthesis of **1-phenylpropan-1-amine** can be achieved through several routes, with the most common being the reductive amination of propiophenone and the Leuckart reaction.

Reductive Amination of Propiophenone


Reductive amination involves the reaction of a ketone (propiophenone) with an amine source (ammonia) to form an imine intermediate, which is subsequently reduced to the desired primary amine.

Experimental Protocol: Reductive Amination using Sodium Borohydride

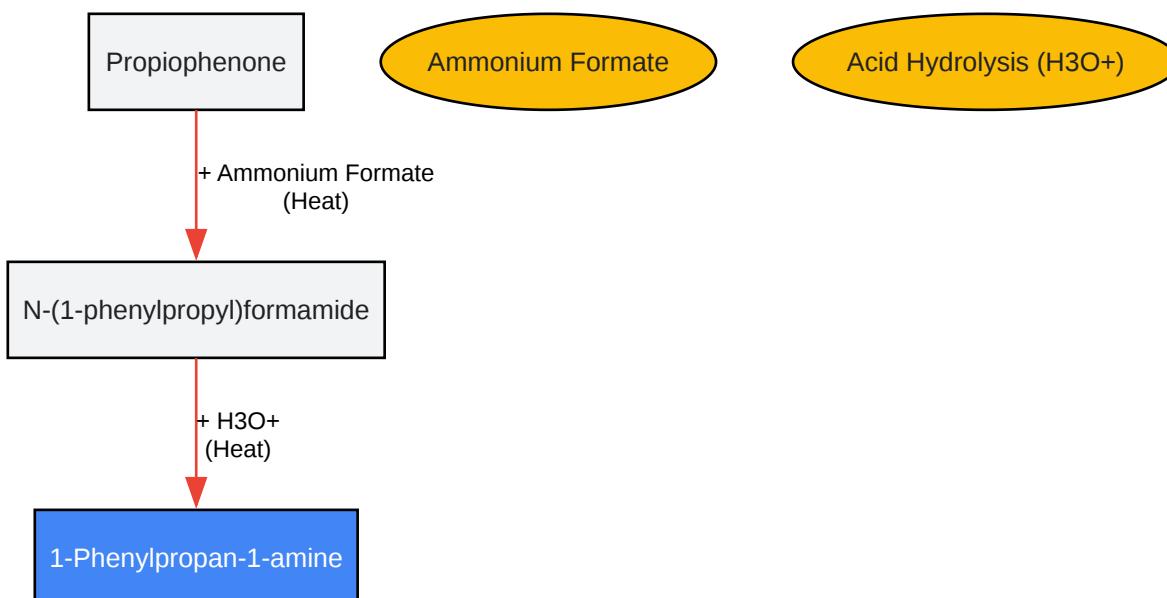
- **Imine Formation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propiophenone (1 molar equivalent) in methanol. Add a solution of ammonium chloride (1.5 molar equivalents) and aqueous ammonia (excess) to the flask. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 molar equivalents) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for an additional 3-5 hours.
- Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent to yield the crude **1-phenylpropan-1-amine**.
- Purification: The crude product can be purified by vacuum distillation to obtain the pure amine.

Diagram 1: Reductive Amination of Propiophenone

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **1-phenylpropan-1-amine**.


Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.^[5]

Experimental Protocol: Leuckart Reaction with Ammonium Formate

- Reaction Setup: In a three-necked flask fitted with a reflux condenser and a thermometer, place propiophenone (1 molar equivalent) and a significant excess of ammonium formate (3-5 molar equivalents).
- Heating: Heat the reaction mixture to 160-185 °C.^[6] The reaction is typically complete within 6-10 hours. Monitor the reaction progress by TLC.
- Hydrolysis: After cooling, add a concentrated solution of hydrochloric acid to the reaction mixture and reflux for several hours to hydrolyze the intermediate formamide.
- Work-up and Purification: Make the solution alkaline with a strong base (e.g., NaOH) and extract the liberated amine with an organic solvent. The organic extracts are then washed, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation.

Diagram 2: Leuckart Reaction Pathway

[Click to download full resolution via product page](#)

The two-stage process of the Leuckart reaction for amine synthesis.

Spectroscopic Data

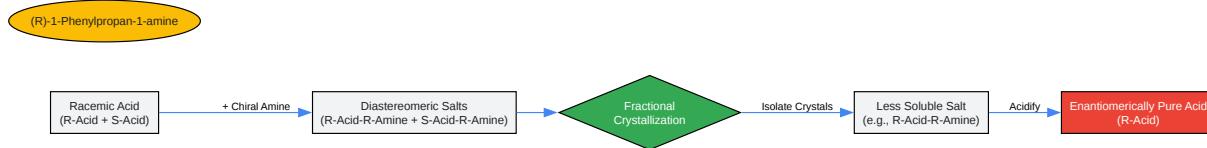
The structural characterization of **1-phenylpropan-1-amine** is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for **1-Phenylpropan-1-amine**

Technique	Key Features and Interpretation	Reference
¹ H NMR	Signals corresponding to the aromatic protons, the benzylic proton (CH-N), the methylene protons (CH ₂), and the methyl protons (CH ₃). The splitting patterns and chemical shifts are characteristic of the structure.	[1]
¹³ C NMR	Resonances for the six distinct carbon atoms of the phenyl ring, as well as the three carbons of the propyl chain.	[1]
FTIR	Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring.	[1][7]
Mass Spec (EI)	The mass spectrum shows the molecular ion peak (M ⁺) and characteristic fragmentation patterns, including the loss of an ethyl group.	[1]

Applications in Drug Development and Research Precursor in Synthesis

1-Phenylpropan-1-amine is a known precursor in the synthesis of various psychoactive substances, including amphetamine and methamphetamine.^[3] This has led to its regulation in many jurisdictions.


Chiral Resolutions

Due to its chiral nature, the enantiomers of **1-phenylpropan-1-amine**, (R)-(+)-1-phenylpropylamine and (S)-(-)-1-phenylpropylamine, are valuable resolving agents in organic chemistry.^[8] They are used to separate racemic mixtures of chiral carboxylic acids by forming diastereomeric salts that can be separated by crystallization.

Experimental Protocol: Chiral Resolution of a Racemic Acid

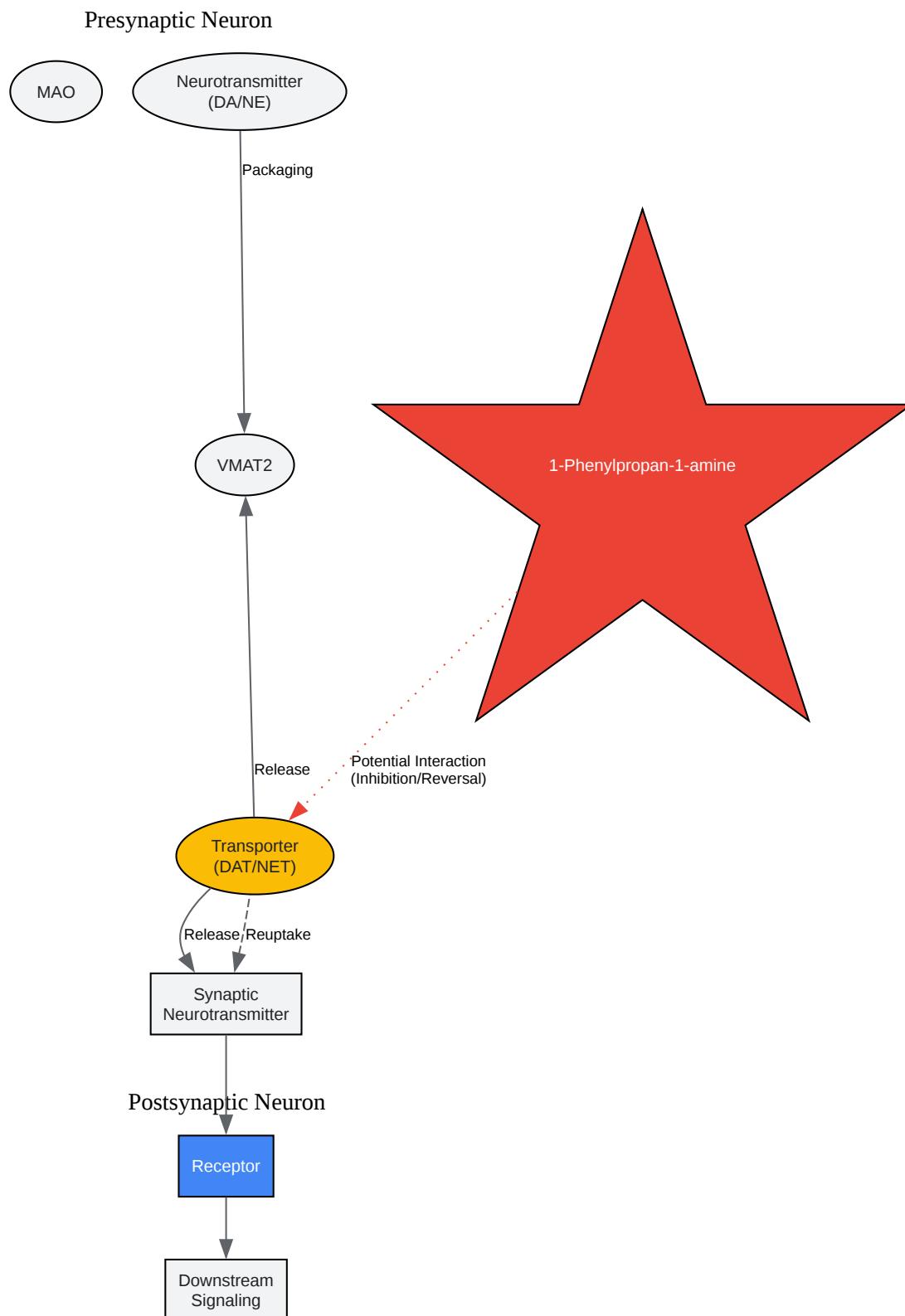
- Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of one enantiomer of **1-phenylpropan-1-amine**.
- Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts, which will be less soluble.
- Isolation: Collect the crystals by filtration. The enantiomeric excess of the resolved acid can be determined by techniques such as chiral HPLC or polarimetry.
- Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid.

Diagram 3: Chiral Resolution Workflow

[Click to download full resolution via product page](#)

Using a chiral amine to separate a racemic mixture of a carboxylic acid.

Potential Pharmacological Activity and Signaling Pathways


While there is limited direct research on the pharmacological effects of **1-phenylpropan-1-amine**, its structural similarity to other psychoactive compounds suggests potential activity. Its isomer, 3-phenylpropylamine, is known to act as a norepinephrine-dopamine releasing agent. [9][10] This suggests that **1-phenylpropan-1-amine** could potentially interact with monoamine transporters.

Furthermore, derivatives of the structurally related compound 3-phenoxy-3-phenylpropan-1-amine (PPPA), such as fluoxetine and atomoxetine, are potent selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), respectively.[11] These drugs function by blocking the serotonin transporter (SERT) or the norepinephrine transporter (NET), thereby increasing the synaptic concentration of these neurotransmitters.

Proposed Investigational Workflow for Pharmacological Profiling

- In Vitro Binding Assays: Determine the binding affinity of **1-phenylpropan-1-amine** for a panel of monoamine transporters (DAT, NET, SERT) and receptors using radioligand binding assays.
- In Vitro Functional Assays: Conduct neurotransmitter uptake or release assays in synaptosomes or cell lines expressing the respective transporters to determine if the compound acts as a reuptake inhibitor or a releasing agent.
- In Vivo Behavioral Studies: If in vitro activity is confirmed, proceed to in vivo studies in animal models to assess potential stimulant, antidepressant, or other behavioral effects.

Diagram 4: Potential Monoaminergic Signaling Pathway

[Click to download full resolution via product page](#)

Hypothesized interaction with monoamine transporters in the synaptic cleft.

Safety and Handling

1-Phenylpropan-1-amine is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[\[12\]](#) Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Phenylpropan-1-amine is a versatile chemical with significant applications in organic synthesis, particularly as a precursor and a chiral resolving agent. While its own pharmacological profile is not extensively studied, its structural relationship to known monoamine reuptake inhibitors and releasing agents suggests it as a compound of interest for further investigation in drug discovery and development. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Phenylpropan-1-amine | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]
- 7. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. youtube.com [youtube.com]

- 10. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 11. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 12. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Phenylpropan-1-amine (α -Ethylbenzylamine)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219004#alpha-ethylbenzylamine-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com